
4,4'-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine): is a synthetic organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two naphthalene rings connected by a methylene bridge, with each naphthalene ring substituted by a methoxy group and an N,N-dimethylamine group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) typically involves the following steps:
Formation of the Methylene Bridge: The initial step involves the reaction of 8-methoxy-N,N-dimethylnaphthalen-1-amine with formaldehyde under acidic conditions to form the methylene bridge.
Substitution Reactions: The methoxy and N,N-dimethylamine groups are introduced through substitution reactions using appropriate reagents such as methanol and dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives of the naphthalene rings.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the manufacture of dyes and pigments.
- Used as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the methoxy groups.
4,4’-Methylenebis(2-methoxyaniline): Similar structure but with methoxy groups at different positions.
4,4’-Methylenebis(3-methoxyaniline): Similar structure but with methoxy groups at different positions.
Uniqueness:
- The presence of both methoxy and N,N-dimethylamine groups on the naphthalene rings makes 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) unique.
- This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
184696-75-1 |
|---|---|
Molecular Formula |
C27H30N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)-5-methoxynaphthalen-1-yl]methyl]-8-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C27H30N2O2/c1-28(2)22-15-13-18(20-9-7-11-24(30-5)26(20)22)17-19-14-16-23(29(3)4)27-21(19)10-8-12-25(27)31-6/h7-16H,17H2,1-6H3 |
InChI Key |
KVNFVCXFROCFLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)CC3=C4C=CC=C(C4=C(C=C3)N(C)C)OC)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


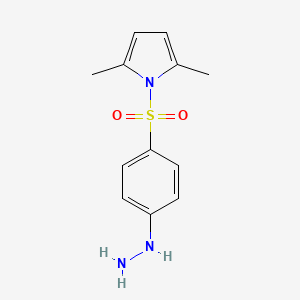
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
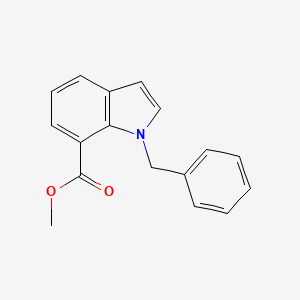
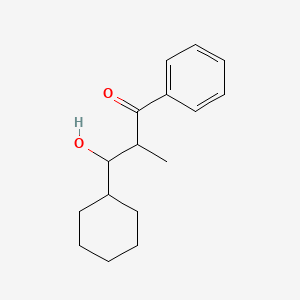
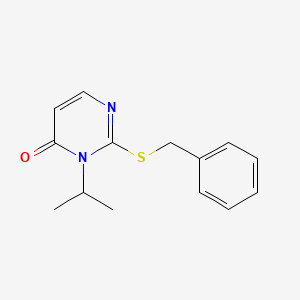
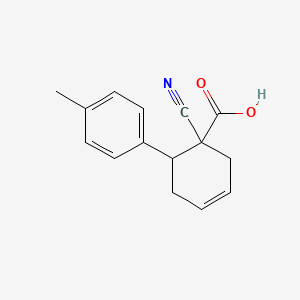
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
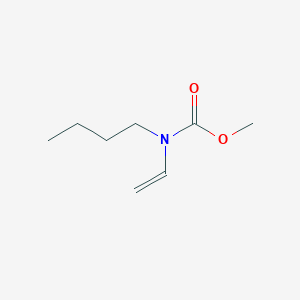
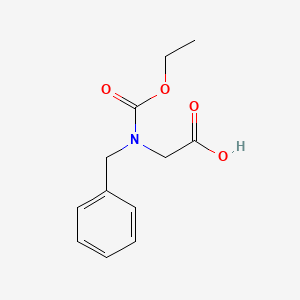
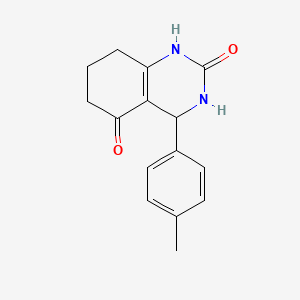
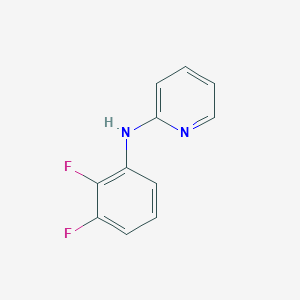
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
